Cas no 114586-47-9 (3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-Hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one)
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-Hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one structure](https://de.kuujia.com/scimg/cas/114586-47-9x500.png)
114586-47-9 structure
Produktname:3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-Hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-Hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Thevebioside
- Digitoxigenin glucosylthevetoside
- (3β,5β)-3-{[6-Deoxy-4-O-(β-D-glucopyranosyl)-3-O-methyl-α-L-gluco pyranosyl]oxy}-14-hydroxycard-20(22)-enolide
- Thevebideide
- 3'"-O-acetyl digitoxin
- 3'''-Acetyldigitoxin
- Acedigal
- Acetildigitoxina
- Acetyl-digitoxine
- Acetyldigitoxinum
- acylanid
- adicin
- Digitoxigenin 3-O-bisdigitoxosidoacetodigitoxoside
- digitoxin 3"'-acetate
- odorobioside-G
- Odorobiosid-G
- [ "Digitoxigenin glucosylthevetoside" ]
- 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-Hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,
- FS-10168
- AKOS037514514
- 114586-47-9
- CS-0016448
- HY-N1158
- Card-20(22)-enolide, 3-[(6-deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-alpha-L-glucopyranosyl)oxy]-14-hydroxy-, (3beta,5beta)-
- 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-Hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
-
- Inchi: 1S/C36H56O13/c1-17-30(49-32-28(41)27(40)26(39)24(15-37)48-32)31(44-4)29(42)33(46-17)47-20-7-10-34(2)19(14-20)5-6-23-22(34)8-11-35(3)21(9-12-36(23,35)43)18-13-25(38)45-16-18/h13,17,19-24,26-33,37,39-43H,5-12,14-16H2,1-4H3/t17-,19+,20-,21+,22-,23+,24+,26+,27-,28+,29-,30-,31-,32-,33-,34-,35+,36-/m0/s1
- InChI-Schlüssel: LBCSKUSUYQVKDB-BHJCMSARSA-N
- Lächelt: O([H])[C@]12C([H])([H])C([H])([H])[C@]([H])(C3=C([H])C(=O)OC3([H])[H])[C@@]1(C([H])([H])[H])C([H])([H])C([H])([H])[C@]1([H])[C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])[C@@]3([H])C([H])([H])C([H])([H])[C@@]21[H])O[C@@]1([H])[C@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])OC([H])([H])[H])O[H]
Berechnete Eigenschaften
- Genaue Masse: 696.37200
- Monoisotopenmasse: 696.37209184g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 13
- Schwere Atomanzahl: 49
- Anzahl drehbarer Bindungen: 7
- Komplexität: 1260
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 18
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 194
- XLogP3: 0.5
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.4±0.1 g/cm3
- Siedepunkt: 856.7±65.0 °C at 760 mmHg
- Flammpunkt: 263.4±27.8 °C
- PSA: 193.83000
- LogP: 0.93440
- Dampfdruck: 0.0±0.6 mmHg at 25°C
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-Hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one Sicherheitsinformationen
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-Hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T37750-5mg |
(3β,5β)-3-{[6-Deoxy-4-O-(β-D-glucopyranosyl)-3-O-methyl-α-L-gluco pyranosyl]oxy}-14-hydroxycard-20(22)-enolide |
114586-47-9 | ,HPLC≥95% | 5mg |
¥6400.0 | 2023-09-06 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5289-5 mg |
Thevebioside |
114586-47-9 | 5mg |
¥6115.00 | 2022-02-28 | ||
TargetMol Chemicals | TN5289-5 mg |
Thevebioside |
114586-47-9 | 98% | 5mg |
¥ 4,510 | 2023-07-10 | |
A2B Chem LLC | AA18922-50mg |
Thevebioside |
114586-47-9 | 98% by HPLC | 50mg |
$5699.00 | 2024-04-20 | |
A2B Chem LLC | AA18922-5mg |
Thevebioside |
114586-47-9 | 98% by HPLC | 5mg |
$965.00 | 2024-04-20 | |
A2B Chem LLC | AA18922-10mg |
Thevebioside |
114586-47-9 | 98% by HPLC | 10mg |
$1608.00 | 2024-04-20 | |
TargetMol Chemicals | TN5289-1 mL * 10 mM (in DMSO) |
Thevebioside |
114586-47-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6860 | 2023-09-15 | |
A2B Chem LLC | AA18922-100mg |
Thevebioside |
114586-47-9 | 98% by HPLC | 100mg |
$9835.00 | 2024-04-20 | |
A2B Chem LLC | AA18922-1000mg |
Thevebioside |
114586-47-9 | 98% by HPLC | 1000mg |
$50665.00 | 2024-04-20 | |
A2B Chem LLC | AA18922-25mg |
Thevebioside |
114586-47-9 | 98% by HPLC | 25mg |
$3360.00 | 2024-04-20 |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-Hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one Verwandte Literatur
-
1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Steroide und Steroidderivate Cardenolide und Derivate
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Steroide und Steroidderivate Steroidlactone Cardenolide und Derivate
114586-47-9 (3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-Hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one) Verwandte Produkte
- 71-63-6(Digitoxin)
- 17575-20-1(Card-20(22)-enolide,3-[(O-b-D-glucopyranosyl-(1®4)-O-3-O-acetyl-2,6-dideoxy-b-D-ribo-hexopyranosyl-(1®4)-O-2,6-dideoxy-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-b-D-ribo-hexopyranosyl)oxy]-14-hydroxy-,(3b,5b)-)
- 127299-95-0(Digoxin-d3)
- 13137-64-9(Periplocin)
- 11018-89-6(Ouabain Octahydrate)
- 17598-65-1(Deslanoside)
- 17575-22-3(lanatoside C)
- 1111-39-3(Digitoxin 3'''-Acetate)
- 27215-14-1(Neoandrographolide)
- 90536-74-6(2,4,6-Trihydroxybenzoic Acid Ethyl Ester)
Empfohlene Lieferanten
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:114586-47-9)Thevebioside

Reinheit:>98%
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preis ($):Untersuchung